2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate
Overview
Description
“2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is a compound that is utilized in research to study its properties as a ligand for various neurotransmitter receptors . It has a high affinity for the dopamine D4 receptor .
Molecular Structure Analysis
The molecular formula of “2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate” is C19H19ClN2O. It has an average mass of 326.820 Da and a monoisotopic mass of 326.118591 Da .Scientific Research Applications
Pharmacology and Receptor Binding
Research on derivatives of dibenzo[b,f][1,4]oxazepines, closely related to 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin, indicates their significant affinity to histamine receptors, particularly the human H1R and H4R. These compounds, including oxepine and oxazepine derivatives, show varying affinities for these receptors, indicating potential use in therapeutic applications related to histamine response modulation (Naporra et al., 2016).
Potential Antipsychotic Properties
Aminimide analogues of clozapine, which are structurally similar to 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin, have been investigated for potential use as antipsychotic agents. These compounds show activity at dopamine D4 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia (Capuano et al., 2007).
Binding Site Characterization
Studies on dibenzodiazepine derivatives, closely related to the chemical structure of interest, have been useful in probing the binding site of histamine H4 receptors. This research has implications for the development of nonimidazole compounds targeting these receptors (Smits et al., 2006).
Antifungal and Anticancer Properties
Compounds with the dibenz[b,e]oxepin structure, a variant of the compound , have shown antifungal and anticancer activities. This suggests the potential of structurally similar compounds in developing treatments for these conditions (Yamazaki et al., 2012).
Synthesis and Biodistribution
Research on the synthesis of derivatives like iozapine (a D4-receptor ligand) that share structural similarities with 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin provides insights into potential applications in neuropharmacology and the biodistribution of these compounds (Joshua et al., 2007).
Neuroprotective Effects
Related compounds such as CGP 3466 (dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynyl-amine) have shown neuroprotective effects in models of Parkinson's disease, suggesting potential applications of similar compounds in neurodegenerative disorders (Waldmeier et al., 2000).
properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHVXDUNWCMZCI-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042571 | |
Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(8-chloro-10-dibenzo(b,f)oxepinyl)-4-methyl-, maleate | |
CAS RN |
24140-98-5 | |
Record name | 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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